Bullvalene vs. Semibullvalene and Barbaralane: Distinct Activation Barriers for Tailored Fluxional Kinetics
Bullvalene exhibits a degenerate Cope rearrangement with an experimentally determined Gibbs free energy of activation (ΔG‡) of 32.3 kJ mol⁻¹ . This barrier is approximately 12.1 kJ mol⁻¹ higher than that of semibullvalene (ΔG‡ ≈ 20.1 kJ mol⁻¹, corresponding to 4.8 kcal mol⁻¹) and approximately 7.1 kJ mol⁻¹ lower than the calculated barrier for barbaralane (ΔG‡ ≈ 39.4 kJ mol⁻¹, corresponding to 9.4 kcal mol⁻¹) . This intermediate barrier allows bullvalene to be kinetically stable enough for routine handling and synthetic manipulation at ambient temperature while still exhibiting rapid, room-temperature fluxionality observable by NMR , a balance not achieved by its faster or slower analogs.
| Evidence Dimension | Gibbs Free Energy of Activation (ΔG‡) for Degenerate Cope Rearrangement |
|---|---|
| Target Compound Data | 32.3 kJ mol⁻¹ |
| Comparator Or Baseline | Semibullvalene: ~20.1 kJ mol⁻¹ (4.8 kcal mol⁻¹); Barbaralane: ~39.4 kJ mol⁻¹ (9.4 kcal mol⁻¹) |
| Quantified Difference | ΔΔG‡ = +12.1 kJ mol⁻¹ vs. Semibullvalene; ΔΔG‡ = -7.1 kJ mol⁻¹ vs. Barbaralane |
| Conditions | Solution-phase NMR line-shape analysis and DFT calculations (gas phase for barbaralane) |
Why This Matters
The intermediate activation barrier of bullvalene makes it the only fluxional carbon cage in this series suitable for applications requiring both ambient-temperature dynamic behavior and synthetic tractability, directly influencing reagent selection for dynamic covalent library construction.
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